S(+)-3,4-DMA Is 1.5-Fold More Behaviorally Potent Than R(-)-3,4-DMA in PMMA-Trained Rat Drug Discrimination
In a direct head-to-head comparison within a single study, S(+)-3,4-DMA exhibited an ED50 of 2.6 mg/kg for substitution in rats trained to discriminate 1.25 mg/kg PMMA from vehicle, whereas R(-)-3,4-DMA required an ED50 of 3.9 mg/kg—a 1.5-fold potency difference favoring the S-enantiomer [1]. Both enantiomers fully generalized to the PMMA training stimulus and also substituted for MDMA (1.5 mg/kg training dose) but failed to substitute for (+)-amphetamine (1.0 mg/kg) or DOM (1.0 mg/kg), establishing a distinct discriminative stimulus profile that is neither classical stimulant-like nor hallucinogen-like [1].
| Evidence Dimension | Behavioral potency (ED50 for PMMA-stimulus generalization in rats) |
|---|---|
| Target Compound Data | S(+)-3,4-DMA ED50 = 2.6 mg/kg (i.p.) |
| Comparator Or Baseline | R(-)-3,4-DMA ED50 = 3.9 mg/kg (i.p.); PMMA training drug ED50 = 0.4 mg/kg |
| Quantified Difference | S(+)-3,4-DMA is 1.5-fold more potent than R(-)-3,4-DMA (ED50 ratio = 3.9/2.6 = 1.50) |
| Conditions | Male Sprague-Dawley rats trained to discriminate 1.25 mg/kg PMMA (i.p.) from saline vehicle; two-lever, fixed-ratio 10, water-reinforced drug discrimination procedure; 15-min pre-session injection interval. |
Why This Matters
For preclinical behavioral studies, selecting the S-enantiomer over the racemate or R-enantiomer reduces the dose required to achieve full stimulus generalization by ~33%, improving experimental efficiency and reducing potential off-target effects at higher doses.
- [1] Rangisetty JB, Bondarev ML, Chang-Fong J, Young R, Glennon RA. PMMA-stimulus generalization to the optical isomers of MBDB and 3,4-DMA. Pharmacol Biochem Behav. 2001 May-Jun;69(1-2):261-7. doi:10.1016/S0091-3057(01)00537-8. PMID: 11420094. View Source
